BrBzGCp2

Vue d'ensemble

Description

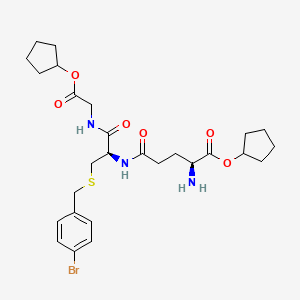

Le diester cyclopentylique du S-p-bromobenzylglutathion, communément appelé BrBzGCp2, est un composé connu pour ses effets inhibiteurs sur la glyoxalase 1 (GLO1). Cette enzyme joue un rôle crucial dans la détoxification du méthylglyoxal, un sous-produit cytotoxique de la glycolyse. Le this compound a démontré des activités antitumorales et neuroprotectrices significatives, ce qui en fait un composé d'intérêt dans divers domaines de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du diester cyclopentylique du S-p-bromobenzylglutathion implique l'estérification du S-p-bromobenzylglutathion avec le cyclopentanol. La réaction nécessite généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour assurer une conversion complète des réactifs en produit désiré .

Méthodes de production industrielle

En milieu industriel, la production du diester cyclopentylique du S-p-bromobenzylglutathion suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs équipés de condenseurs à reflux. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le diester cyclopentylique du S-p-bromobenzylglutathion subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols correspondants.

Substitution : L'atome de brome du groupe benzyle peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile nécessitent souvent l'utilisation de bases telles que l'hydroxyde de sodium ou le carbonate de potassium

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés benzyle substitués en fonction du nucléophile utilisé

Applications de la recherche scientifique

Le diester cyclopentylique du S-p-bromobenzylglutathion a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des réactions d'estérification.

Biologie : Utilisé dans des études portant sur le rôle de la glyoxalase 1 dans le métabolisme cellulaire et les processus de détoxification.

Médecine : Étudié pour son potentiel en tant qu'agent antitumoral et ses effets neuroprotecteurs dans divers troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme intermédiaire chimique dans la synthèse d'autres composés bioactifs .

Mécanisme d'action

Le diester cyclopentylique du S-p-bromobenzylglutathion exerce ses effets en inhibant la glyoxalase 1 (GLO1), une enzyme responsable de la détoxification du méthylglyoxal. En inhibant la GLO1, le composé augmente la concentration de méthylglyoxal, ce qui peut induire l'apoptose dans les cellules cancéreuses et réduire le comportement anxieux chez les modèles animaux. Le composé interagit également avec les récepteurs de l'acide gamma-aminobutyrique (GABA), en augmentant leur activation et en procurant des effets neuroprotecteurs .

Applications De Recherche Scientifique

Neuropsychiatric Applications

Anxiolytic Effects

BrBzGCp2 has been shown to exhibit anxiolytic properties by inhibiting GLO1, which leads to increased levels of methylglyoxal (MG), a compound associated with reducing anxiety-like behaviors. In studies involving wild-type mice, administration of this compound resulted in increased time spent in the center of an open field test, indicating reduced anxiety without affecting overall activity levels . This suggests a potential therapeutic application in treating anxiety disorders.

Anti-Epileptic Properties

The compound has also demonstrated efficacy in reducing seizure severity. Research indicated that pre-treatment with this compound significantly decreased the duration of seizures induced by pilocarpine in mice. This effect is attributed to the increased concentration of MG in the brain, highlighting its potential as a therapeutic agent for epilepsy .

Cancer Treatment

Antitumor Activity

this compound has been investigated for its antitumor effects, particularly in hematological malignancies. The compound exhibited a GC50 (the concentration required to inhibit cell growth by 50%) of 4.23 μM in HL-60 cells, indicating significant cytotoxicity against cancer cells . The mechanism is believed to involve the modulation of cellular stress responses and apoptosis pathways through GLO1 inhibition.

Metabolic Regulation

Role in Glyoxalase Pathway

As an inhibitor of GLO1, this compound plays a crucial role in the glyoxalase pathway, which is essential for detoxifying methylglyoxal—a byproduct of glycolysis that can be toxic at high levels. By inhibiting GLO1, this compound increases MG levels, which can have various metabolic implications, including potential benefits in metabolic disorders characterized by increased oxidative stress .

Data Tables

Case Study 1: Anxiolytic Effects

In a controlled study involving wild-type B6 mice treated with this compound, researchers observed significant changes in behavior consistent with reduced anxiety. The results indicated that GLO1 inhibition could be a viable target for developing new anxiolytic medications .

Case Study 2: Anti-Epileptic Efficacy

A study focusing on the anti-seizure effects of this compound demonstrated that pre-treatment led to a marked reduction in seizure duration among mice subjected to pilocarpine-induced seizures. These findings suggest that GLO1 inhibitors may offer new avenues for epilepsy treatment .

Case Study 3: Antitumor Activity

Research investigating the cytotoxic effects of this compound on HL-60 leukemia cells revealed significant antitumor activity. The compound's ability to induce apoptosis and modulate stress responses presents it as a promising candidate for further development in cancer therapy .

Mécanisme D'action

S-p-Bromobenzylglutathione cyclopentyl diester exerts its effects by inhibiting glyoxalase 1 (GLO1), an enzyme responsible for detoxifying methylglyoxal. By inhibiting GLO1, the compound increases the concentration of methylglyoxal, which can induce apoptosis in cancer cells and reduce anxiety-like behavior in animal models. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their activation and providing neuroprotective effects .

Comparaison Avec Des Composés Similaires

Composés similaires

S-p-bromobenzylglutathion : Un précurseur du diester cyclopentylique du S-p-bromobenzylglutathion avec des effets inhibiteurs similaires sur la glyoxalase 1.

Cyclopentylglutathion : Un autre inhibiteur de la glyoxalase 1 avec un groupe ester différent.

Méthylglyoxal-bis(guanylhydrazone) : Un inhibiteur de la glyoxalase 1 bien connu avec des propriétés chimiques distinctes .

Unicité

Le diester cyclopentylique du S-p-bromobenzylglutathion se distingue par sa double fonctionnalité en tant qu'agent antitumoral et neuroprotecteur. Sa capacité à inhiber la glyoxalase 1 et à interagir avec les récepteurs GABA en fait un composé polyvalent pour diverses applications de recherche .

Activité Biologique

BrBzGCp2, or S-bromobenzylglutathione cyclopentyl diester, is a pharmacological inhibitor of Glyoxalase 1 (GLO1), an enzyme involved in the detoxification of methylglyoxal (MG), a reactive dicarbonyl compound. This compound has garnered attention for its potential therapeutic applications in various conditions, including neuropsychiatric disorders, epilepsy, and immune response modulation.

This compound inhibits GLO1 activity, leading to increased levels of MG. Elevated MG concentrations have been shown to influence cellular processes significantly. The inhibition of GLO1 by this compound has been linked to various biological activities:

- Increased MG Levels : Studies indicate that this compound administration results in a significant increase in MG concentration in the brain, which can affect neuronal excitability and neurotransmission .

- Impact on Immune Response : The accumulation of MG due to GLO1 inhibition enhances pro-inflammatory cytokine secretion in peripheral blood mononuclear cells (PBMCs). For instance, treatment with this compound led to increased tumor necrosis factor-alpha (TNF-α) levels in PBMCs .

Case Studies and Experimental Data

- Seizure Modulation : In a study examining the effects of this compound on seizure duration in mice, pre-treatment with this compound resulted in shorter seizure durations without affecting latency or severity of seizures. This suggests a potential role for GLO1 inhibitors in managing seizure disorders .

- Anxiety Reduction : Another study demonstrated that GLO1 inhibition via this compound reduced anxiety-like behaviors in mice. Mice treated with this compound spent more time in the center of an open field, indicative of reduced anxiety .

- Immune Cell Activation : Research involving PBMCs from Type 1 Diabetes Mellitus (T1DM) patients showed that treatment with this compound increased cellular MG-derived advanced glycation end products (AGEs), which correlated with enhanced immune responses. This highlights the dual role of MG as both a toxic metabolite and a modulator of immune function .

Data Tables

Propriétés

IUPAC Name |

cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFSPGPRHFNZNN-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)CNC(=O)C(CSCC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)CNC(=O)[C@H](CSCC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BrN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937161 | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166038-00-2 | |

| Record name | S-4-Bromobenzylglutathione cyclopentyl diester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166038002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.